molecular formula C11H13N B595812 4-Allylisoindoline CAS No. 1258945-52-6

4-Allylisoindoline

Cat. No.: B595812
CAS No.: 1258945-52-6
M. Wt: 159.232
InChI Key: MHLXMNJJAXHWMI-UHFFFAOYSA-N
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Description

Isoindoline is a heterocyclic organic compound that consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . It is a structural isomer of indoline. The term isoindoline also refers to derivatives of this parent compound.


Synthesis Analysis

The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular structure of isoindoline consists of a six-membered ring with a nitrogen atom, fused to a benzene ring . The exact structure would depend on the specific isoindoline derivative .


Chemical Reactions Analysis

Isoindoline derivatives can undergo various chemical reactions. For example, they can participate in Pd-catalyzed cross-coupling reactions, which are known to be exothermic .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives would depend on their specific chemical structure. These properties could include factors such as hardness, topography, hydrophilicity, and reactivity .

Scientific Research Applications

  • Synthesis Techniques : A practical, cost-effective Kumada coupling method for preparing 4-Allylisoindoline has been developed, focusing on overcoming challenges associated with product isomerization and a novel workup protocol to render Mg salts soluble in aqueous media at pH 10 (Zacuto, Shultz, & Journet, 2011).

  • Chemical Properties and Reactions : The synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine) resulted in the creation of 4-hydroxyproline derivatives through an intramolecular attack of the amino group on the side-chain epoxide, forming compounds with five-membered rings (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Biological Activity : Research on 3-allyl-5-substituted 2-thiohydantoins derived from allyl isothiocyanate and amino acids showed antimutagenic activities against certain mutagens in the Ames assay, suggesting potential applications in studying mutagenesis and possibly in therapeutic contexts (Takahashi, Matsuoka, & Uda, 2004).

  • Pharmaceutical Applications : The development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the analysis of the new fungicide 2-allylphenol in strawberry fruits demonstrates the application of this compound derivatives in agricultural chemistry and food safety (Xia, Li, Gong, Li, Cao, Liu, & Li, 2010).

  • Crystallographic Studies : Analysis of N-Allyl­phthalimide, closely related to this compound, revealed insights into its crystal structure, which can inform further research in materials science and molecular engineering (Warzecha, Lex, & Griesbeck, 2006).

Mechanism of Action

The mechanism of action of isoindoline derivatives would depend on their specific chemical structure and the biological system they interact with. For example, some isoindoline derivatives have been found to act as ligands of the dopamine receptor D2 .

Safety and Hazards

The safety and hazards associated with isoindoline derivatives would depend on their specific chemical structure. For example, some isoindoline derivatives may pose safety hazards during synthesis due to the exothermic nature of certain reactions .

Future Directions

The future directions in the study of isoindoline derivatives could involve the development of new synthetic methods, the exploration of their biological activity, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

4-prop-2-enyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-12-8-11(9)10/h2-3,5-6,12H,1,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLXMNJJAXHWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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